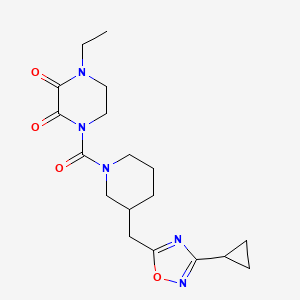
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione" is a structurally complex molecule that appears to be related to a family of compounds with significant biological activity. The presence of a 1,2,4-oxadiazole ring suggests potential for various biological interactions, as this motif is often seen in compounds with anticonvulsant, antibacterial, and analgesic properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic building blocks such as carboxylic acids, esters, and amines. For instance, the synthesis of 1,3,4-oxadiazole derivatives often includes the conversion of carboxylic acids into corresponding esters, followed by the formation of hydrazides and subsequent cyclization to yield the oxadiazole ring . The final compounds are usually confirmed by spectral data including IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often confirmed using techniques such as X-ray crystallography and density functional theory (DFT) calculations . These methods provide detailed information about the arrangement of atoms within the molecule and the geometry of the molecular framework. The presence of specific functional groups like piperazine and oxadiazole rings can influence the overall shape and electronic distribution of the molecule, which in turn affects its biological activity .
Chemical Reactions Analysis
Compounds containing piperazine and oxadiazole rings can participate in various chemical reactions. For example, the piperazine ring can be alkylated to introduce additional substituents, which can alter the compound's biological activity . The oxadiazole ring can also undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups . These reactions are crucial for the diversification of the compound's structure and the optimization of its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple rings and heteroatoms can lead to a range of properties such as solubility, melting point, and stability. The spectral properties, including IR, NMR, and UV-Vis, provide insights into the functional groups present and can be used to predict the behavior of the compound under different conditions . The biological activities of these compounds are often assessed through in vitro and in vivo assays, such as anticonvulsant and antibacterial screenings, to determine their efficacy and potency .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of complex compounds, such as "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans" by Renzulli et al. (2011), provides insights into how these compounds are processed by the human body. The study focused on SB-649868, a novel orexin receptor antagonist, highlighting the importance of understanding a compound's metabolic pathways and elimination for its therapeutic use and safety profile (Renzulli et al., 2011).
Environmental Exposure and Toxicity
Investigations like "Environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children: a cross sectional study" by Babina et al. (2012) assess the exposure risks of chemicals to human populations, especially vulnerable groups such as children. This type of research is crucial for compounds used in agriculture or pharmaceuticals, as it informs safety standards and regulatory policies (Babina et al., 2012).
Repellent Efficacy
Studies on the efficacy of compounds as repellents, such as "A New Module for Quantitative Evaluation of Repellent Efficacy Using Human Subjects" by Klun and Debboun (2000), explore the practical applications of chemical compounds in public health, specifically in vector control. This research can lead to the development of new products that protect against insect-borne diseases (Klun & Debboun, 2000).
Drug Development and Clinical Trials
Clinical research, such as "Phase I study of weekly intravenous infusions of CPT-11, a new derivative of camptothecin, in the treatment of advanced non-small-cell lung cancer" by Negoro et al. (1991), demonstrates the process of evaluating new drugs for their safety, efficacy, and optimal dosing in treating specific diseases. Such studies are fundamental steps in the drug development pipeline, ensuring that new therapeutic agents are both effective and safe for human use (Negoro et al., 1991).
Propiedades
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-2-21-8-9-23(17(25)16(21)24)18(26)22-7-3-4-12(11-22)10-14-19-15(20-27-14)13-5-6-13/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZRGWKTDWSXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2527811.png)
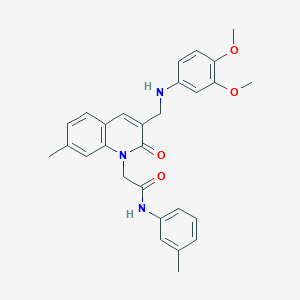

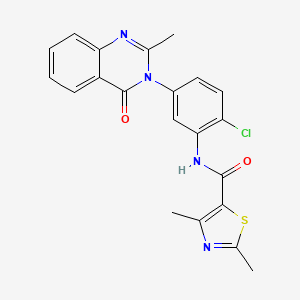
![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)
![1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione](/img/structure/B2527819.png)

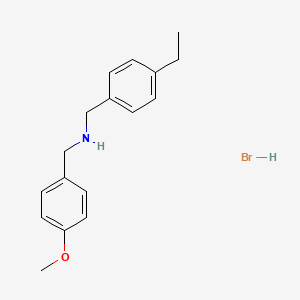
![(E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid](/img/structure/B2527823.png)


![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)
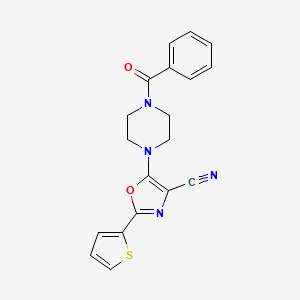
![N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2527831.png)